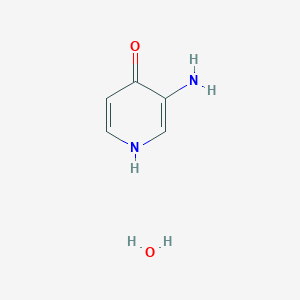![molecular formula C15H16N2S B2428100 4-methyl-2-[(4-methylphenyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine CAS No. 343374-38-9](/img/structure/B2428100.png)
4-methyl-2-[(4-methylphenyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-methyl-2-[(4-methylphenyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine” is a versatile material used in scientific research1. Its unique structure offers opportunities for studying various chemical reactions and investigating its potential applications in drug discovery and materials science1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “4-methyl-2-[(4-methylphenyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine”. However, similar compounds have been synthesized through the reaction of organic halides2. More research is needed to provide a detailed synthesis analysis for this specific compound.Molecular Structure Analysis
The molecular structure of “4-methyl-2-[(4-methylphenyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine” is unique and offers opportunities for studying various chemical reactions1. Unfortunately, specific details about the molecular structure analysis are not available in the search results.
Chemical Reactions Analysis
The chemical reactions involving “4-methyl-2-[(4-methylphenyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine” are not explicitly mentioned in the search results. However, its unique structure suggests that it could be involved in a variety of chemical reactions1.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-methyl-2-[(4-methylphenyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine” include its molecular formula, molecular weight, and possibly its melting point, boiling point, and density3. However, the specific values for these properties are not provided in the search results.Scientific Research Applications
Synthesis and Structural Studies
- Synthesis Methods : Heterocyclic systems like 4-methyl-2-[(4-methylphenyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine demonstrate a broad spectrum of biological activities. Bassyouni and Fathalla (2013) describe efficient synthesis methods for heterocyclic sulfanylpyrimidin-4(3H)-one derivatives, highlighting the versatility of these compounds in scientific research (Bassyouni & Fathalla, 2013).
- Structural Characterization : Portilla et al. (2005) conducted a study on the hydrogen-bonded chains in isostructural derivatives, including 5-methyl-2-(4-methylphenyl)-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-a]pyrimidine. This research is crucial for understanding the molecular structure and potential applications of these compounds (Portilla et al., 2005).
Biological Activity and Potential Applications
- Antitumor and Antibacterial Potential : Stolarczyk et al. (2018) investigated novel 5-methyl-4-thiopyrimidine derivatives for their cytotoxic activity against various cancer cell lines, revealing the potential of these compounds in cancer research (Stolarczyk et al., 2018).
- Chemotherapeutic Agents : Alzoman et al. (2015) and Haress et al. (2015) conducted spectroscopic investigations on thiopyrimidine derivatives, including molecular docking studies, to assess their potential as chemotherapeutic agents (Alzoman et al., 2015); (Haress et al., 2015).
Advanced Applications in Optoelectronics
- Nonlinear Optical Properties : Hussain et al. (2020) explored the nonlinear optical properties of thiopyrimidine derivatives, indicating their significant potential in optoelectronic applications (Hussain et al., 2020).
Safety And Hazards
Future Directions
The future directions for research on “4-methyl-2-[(4-methylphenyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine” could include further investigation into its potential applications in drug discovery and materials science1. Additionally, more research could be conducted to understand its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.
properties
IUPAC Name |
4-methyl-2-(4-methylphenyl)sulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2S/c1-10-6-8-12(9-7-10)18-15-16-11(2)13-4-3-5-14(13)17-15/h6-9H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMUEPKKSGFZFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC(=C3CCCC3=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2-[(4-methylphenyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(9-Hydroxy-9-methyl-3,6-dimethylidene-2-oxo-3a,4,5,6a,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl) 4-hydroxy-2-methylbut-2-enoate](/img/structure/B2428019.png)
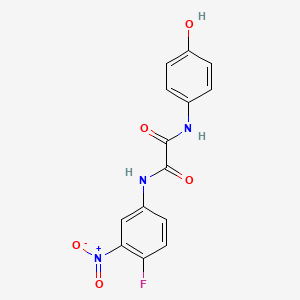
![5-methyl-N-(2-methylpropyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2428022.png)
![2-{4-[2-Methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile](/img/structure/B2428023.png)
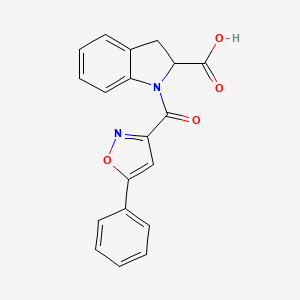
![2-(5-amino-3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2428029.png)
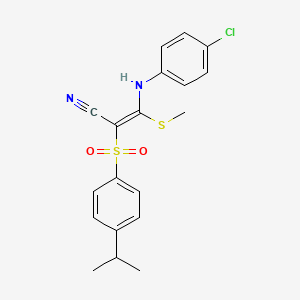
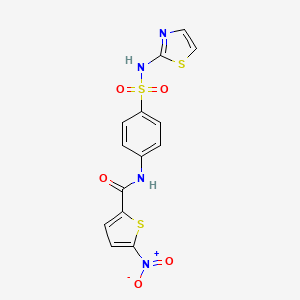

![2-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2428033.png)
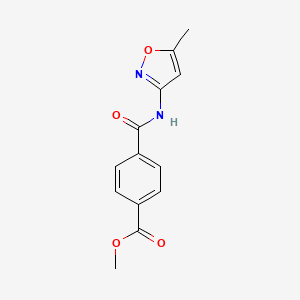
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acrylamide](/img/structure/B2428036.png)
